molecular formula C18H21N3O4 B2409808 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone CAS No. 2034582-19-7

1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone

Cat. No. B2409808
CAS RN: 2034582-19-7
M. Wt: 343.383
InChI Key: OEXIWSNSDIOPOA-UHFFFAOYSA-N
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Description

1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone, also known as MPPE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Hossan et al. (2012) explored the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents using citrazinic acid as a starting material. The research demonstrated a complex synthetic pathway that resulted in compounds with antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid. This methodology and the resulting antimicrobial activity could hint at the potential applications of complex organic compounds, including 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone, in developing new antimicrobial agents (Hossan et al., 2012).

Enantiopure Bicyclic 1,2‐Oxazines Synthesis

Pulz et al. (2003) described the diastereoselective synthesis of enantiopure bicyclic 1,2-oxazines, highlighting the potential of using lithiated methoxyallene in organic synthesis to achieve compounds with complex structures. Such synthetic strategies could be relevant for the synthesis or modification of compounds like this compound, especially in creating enantiomerically pure substances for research purposes (Pulz et al., 2003).

Nucleophilic Addition-Cyclization Process

A study by Han et al. (2019) developed an efficient asymmetric approach to access functionalized pyrido- and pyrrolo[1,2-c][1,3]oxazin-1-ones through a nucleophilic addition-cyclization process. This research showcases advanced synthetic techniques that could be applied to generate or modify complex organic molecules, potentially including the synthesis of compounds related to this compound for various research applications (Han et al., 2019).

properties

IUPAC Name

1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-2-(2-methylphenoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-13-5-3-4-6-15(13)24-12-18(22)21-10-9-14(11-21)25-17-8-7-16(23-2)19-20-17/h3-8,14H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXIWSNSDIOPOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=NN=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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